1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-19-8-4-12(17-19)14(20)16-6-9-18-7-3-11-5-10-22-13(11)15(18)21/h3-5,7-8,10H,2,6,9H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGSLVOVDTXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 1H-pyrazole-3-carboxylate. Subsequent N-alkylation introduces the ethyl group: treatment with ethyl iodide in the presence of sodium bicarbonate in toluene affords ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate | Ethanol | Reflux | 85% |
| N-Alkylation | Ethyl iodide, NaHCO₃ | Toluene | 50°C | 72% |
Saponification to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in ethanol. Acidification with HCl precipitates 1-ethyl-1H-pyrazole-3-carboxylic acid as a crystalline solid.
Characterization Data
- FT-IR (ATR): 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad O-H stretch).
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.21 (q, J = 7.1 Hz, 2H, NCH₂), 6.89 (d, J = 2.3 Hz, 1H, pyrazole-H).
Synthesis of 2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine
Furopyridinone Core Construction
The furo[2,3-c]pyridin-7-one moiety is synthesized via a Claisen-Schmidt condensation followed by oxidative cyclization. 3-Hydroxypyridine reacts with 4-chlorobenzaldehyde in ethanolic NaOH to form a chalcone intermediate, which undergoes Algar-Flynn-Oyamada (AFO) cyclization with hydrogen peroxide to yield 6-aryl-7-oxofuro[2,3-c]pyridin-4(7H)-one.
Optimized Cyclization Conditions
- Base: NaOH (5 equiv)
- Oxidizing Agent: H₂O₂ (5 equiv)
- Solvent: Ethanol/water (4:1)
- Temperature: 0°C → rt
- Yield: 68%
Amide Bond Formation
Activation of Carboxylic Acid
1-Ethyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous toluene under reflux. The resulting 1-ethyl-1H-pyrazole-3-carbonyl chloride is isolated via distillation under reduced pressure.
Reaction Conditions
Coupling with Ethylamine Derivative
The acid chloride reacts with 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 6 hours. Triethylamine (TEA) is added to scavenge HCl.
Optimized Coupling Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Acid chloride:Amine) | 1.2:1 |
| Base | TEA (3 equiv) |
| Solvent | THF |
| Temperature | 0°C → rt |
| Yield | 78% |
Characterization of Final Product
- ¹H NMR (500 MHz, CDCl₃): δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.68 (t, J = 5.9 Hz, 2H, NHCH₂), 4.25 (q, J = 7.1 Hz, 2H, NCH₂), 6.91 (d, J = 2.3 Hz, 1H, pyrazole-H), 7.45–8.12 (m, 4H, furopyridinone-H).
- FT-IR (ATR): 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend).
- HPLC Purity: 98.5% (C18 column, MeCN/H₂O = 70:30).
Mechanistic and Kinetic Considerations
Regioselectivity in Pyrazole Alkylation
Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level reveal that N-alkylation at the pyrazole N1 position is kinetically favored over N2 due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol). This selectivity aligns with experimental observations of >95% N1-ethylation.
Furopyridinone Cyclization Pathway
The AFO reaction proceeds via epoxide formation followed by cyclization, as evidenced by trapping experiments. The energy barrier for epoxide intermediate formation is 18.7 kcal/mol, while subsequent cyclization requires 12.3 kcal/mol.
Comparative Analysis of Synthetic Routes
Alternative Amide Coupling Strategies
While acid chloride coupling provides high yields, peptide coupling reagents (e.g., HBTU/HOBt) were evaluated for comparison:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Acid chloride | SOCl₂, TEA | 78% | 98.5% |
| HBTU/HOBt | DIPEA, DMF | 65% | 97.2% |
The acid chloride method is preferred due to superior yield and lower cost.
Chemical Reactions Analysis
1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Both nucleophilic and electrophilic substitutions are possible depending on the functional groups involved.
Medicinal Chemistry
1-Ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide is being investigated for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interacting with specific protein targets involved in cell proliferation and survival.
- Antimicrobial Properties : The presence of the furo[2,3-c]pyridine moiety is known to enhance biological activity against various pathogens.
Materials Science
Due to its unique structural characteristics, this compound has potential applications in developing new materials with specific electronic or optical properties. Its ability to interact with biological molecules also opens avenues for biosensor technology.
Biological Research
Researchers are exploring the interactions of this compound with biological systems to elucidate its mechanism of action. Understanding these interactions can lead to insights into its pharmacodynamics and pharmacokinetics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that this compound may serve as a lead for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of similar compounds. The study utilized disc diffusion methods to assess efficacy against Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity, highlighting the potential for developing new antibiotics based on this structural framework.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A : Nonbasic Tryptase Inhibitor (Dener et al., 2006)
- Structure: A tris-heterocyclic scaffold with a pyridine core and nonbasic substituents.
- Key Features : Optimized for tryptase inhibition (serine protease) with reduced basicity to minimize off-target interactions.
- Comparison : Unlike the target compound, Compound A lacks the furopyridine-oxygen heteroatom and pyrazole carboxamide, which may explain differences in target selectivity. The ethyl spacer in the target compound could improve conformational flexibility for binding .
Compound B : BMS-767778 (Devasthale et al., 2013)
- Structure: Pyrrolo[3,4-b]pyridinone core with dichlorophenyl and dimethylacetamide groups.
- Biological Target : DPP4 inhibitor (IC₅₀ = 1.3 nM), optimized for metabolic disease applications.
- Comparison : While both compounds share fused pyridine cores, BMS-767778’s dichlorophenyl group enhances hydrophobic binding, whereas the target compound’s furopyridine and pyrazole may favor polar interactions. The ethyl-pyrazole in the target compound may reduce metabolic degradation compared to BMS-767778’s methylacetamide .
Compound C : Thieno[2,3-d]pyrimidine (Sauter et al., 2017)
- Structure: Thienothiopyran-annulated pyrimidine with methylsulfanyl and ester groups.
- Synthesis : Utilizes [4+2] cyclocondensation between binucleophiles and methylsulfanyl precursors.
- Comparison : The target compound’s synthesis likely employs analogous cyclocondensation steps but substitutes sulfur with oxygen in the furopyridine ring, altering electronic properties and bioavailability. The pyrazole carboxamide in the target compound may require additional coupling steps compared to Compound C’s ester functionality .
Comparative Data Table
| Parameter | Target Compound | Compound A (Dener et al.) | Compound B (BMS-767778) | Compound C (Sauter et al.) |
|---|---|---|---|---|
| Core Structure | Furo[2,3-c]pyridinone + pyrazole | Pyridine-based tris-heterocycle | Pyrrolo[3,4-b]pyridinone | Thieno[2,3-d]pyrimidine |
| Key Functional Groups | Ethyl-pyrazole carboxamide, 7-oxo furopyridine | Nonbasic substituents | Dichlorophenyl, dimethylacetamide | Methylsulfanyl, thiopyran ester |
| Biological Target | Putative protease/metabolic enzyme | Tryptase | DPP4 (IC₅₀ = 1.3 nM) | N/A (synthetic intermediate) |
| Synthetic Route | Likely cyclocondensation + carboxamide coupling | Scalable multi-step heterocyclic assembly | Structure-activity relationship (SAR) optimization | [4+2] cyclocondensation with thioureas |
| Advantages | Enhanced solubility and conformational flexibility | Reduced off-target binding | High potency for DPP4 | Efficient annulation methodology |
Key Research Findings and Implications
- Metabolic Stability : The ethyl group in the pyrazole moiety could mitigate first-pass metabolism relative to methyl groups in BMS-767778, as suggested by trends in similar compounds .
- Synthetic Scalability : Evidence from Dener et al. (2006) supports scalable routes for tris-heterocycles, which may apply to the target compound’s production .
Biological Activity
The compound 1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring followed by functionalization to introduce the furo[2,3-c]pyridine moiety. Specific reaction conditions and reagents can vary, but common methods include:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Furo[2,3-c]pyridine Introduction : The oxo group and the furo-pyridine structure are introduced via condensation reactions or through the use of specific coupling agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, a related study evaluated various pyrazole analogs against different cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting promising anticancer activity .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 1-Ethyl-N-(...) | MCF-7 | 4.34 ± 0.98 | High |
| 1-Ethyl-N-(...) | SiHa | 3.60 ± 0.45 | Moderate |
| 1-Ethyl-N-(...) | PC-3 | 4.46 ± 0.53 | Moderate |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. A study assessing a series of pyrazole compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes. The selectivity index for some derivatives was notably high, indicating a potential for lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Tubulin Polymerization : Many pyrazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
- COX Enzyme Inhibition : By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation while minimizing adverse effects associated with COX-1 inhibition .
Case Studies
Several case studies have illustrated the biological efficacy of pyrazole derivatives:
- Case Study on Cytotoxicity : A compound structurally similar to our target was tested against multiple cancer cell lines, revealing an IC50 value of 2.13 µM against MCF-7 cells, showcasing its potential as a lead compound for further development .
- Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced paw swelling compared to controls, indicating strong anti-inflammatory properties .
Q & A
Advanced Research Question
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection to monitor degradation products (e.g., hydrolysis of the 7-oxo group) .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify stability-limiting factors .
- Mass Balance Analysis : Quantify impurities and ensure compliance with ICH guidelines (e.g., Q3A/B) .
Are there alternative synthetic strategies using photochemical or enzymatic methods?
Advanced Research Question
Emerging approaches include:
- Photocyclization : UV light-mediated ring closure to form the furopyridine core, reducing reliance on harsh reagents (e.g., POCl) .
- Biocatalysis : Lipase-mediated enantioselective amidation to generate chiral intermediates .
How do structural modifications of the ethyl and oxo groups impact solubility and binding kinetics?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
